AZ82

Description

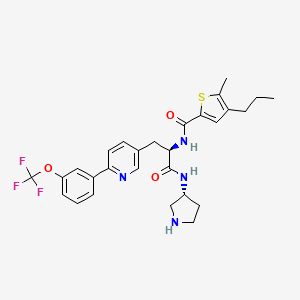

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N4O3S/c1-3-5-19-14-25(39-17(19)2)27(37)35-24(26(36)34-21-10-11-32-16-21)12-18-8-9-23(33-15-18)20-6-4-7-22(13-20)38-28(29,30)31/h4,6-9,13-15,21,24,32H,3,5,10-12,16H2,1-2H3,(H,34,36)(H,35,37)/t21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTLKNOARSHUJB-ZJSXRUAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=C1)C(=O)NC(CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)NC4CCNC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(SC(=C1)C(=O)N[C@H](CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)N[C@@H]4CCNC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ82: A Deep Dive into the Mechanism of KIFC1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for AZ82, a potent and selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET). KIFC1 is a critical motor protein involved in centrosome clustering, a process frequently exploited by cancer cells with supernumerary centrosomes to ensure bipolar spindle formation and prevent mitotic catastrophe.[1][2][3][4][5][6] The specific inhibition of KIFC1 by molecules like this compound presents a promising therapeutic window for selectively targeting these cancer cells.[3][5][6][7]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of KIFC1's microtubule-stimulated ATPase activity.[3][4][5][6][8][9] Its primary mechanism involves binding specifically to the binary complex of KIFC1 and microtubules (KIFC1/MT), rather than to either component alone.[3][5][6][8][9] This binding event within the motor domain of KIFC1 prevents the hydrolysis of ATP, which is essential for the conformational changes that drive KIFC1's motor function along microtubules. By locking KIFC1 in a microtubule-bound state and inhibiting its enzymatic activity, this compound effectively halts the protein's ability to cluster centrosomes.[3][5][6][8] This leads to the formation of multipolar spindles in cancer cells with centrosome amplification, ultimately triggering mitotic catastrophe and cell death.[7][10][11][12] In contrast, normal diploid cells, which do not rely on KIFC1 for bipolar spindle formation, are largely unaffected, highlighting the inhibitor's cancer-specific therapeutic potential.[3][5][6][8]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound in biochemical and cellular assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.3 µM | Microtubule-stimulated KIFC1 ATPase activity | [7] |

| Ki | 43 nM (0.043 µM) | ATP-competitive inhibition of KIFC1 ATPase activity | [3][5][6][8][9] |

| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | Inhibition of mant-ATP binding to KIFC1/MT complex | [8] |

| IC50 (mant-ADP release) | 1.26 ± 0.51 µM | Inhibition of mant-ADP release from KIFC1/MT complex | [8] |

| Effective Concentration (Melanoma Cell Growth Inhibition) | 2-3.5 µM | RealTime-Glo MT cell viability assay in human melanoma cells | [4] |

| Cytotoxicity Threshold | > 4 µM | Non-specific cytotoxic effects observed | [7][13] |

Signaling and Cellular Impact of KIFC1 Inhibition by this compound

The inhibition of KIFC1 by this compound directly interferes with a critical process in the mitosis of cancer cells possessing amplified centrosomes. The diagram below illustrates the pathway leading from KIFC1 function to cancer cell survival and how this compound disrupts this process.

Caption: Mechanism of this compound action on KIFC1-mediated centrosome clustering in cancer cells.

Experimental Protocols

KIFC1 Microtubule-Stimulated ATPase Activity Assay

This biochemical assay is fundamental for identifying and characterizing KIFC1 inhibitors. It measures the rate of ATP hydrolysis by KIFC1 in the presence of microtubules, which is a direct indicator of its motor activity.

Materials:

-

Purified recombinant human KIFC1 protein

-

Microtubules (polymerized from tubulin)

-

Paclitaxel (to stabilize microtubules)

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 0.02% Tween-20)

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384- or 1536-well microtiter plates

-

Test compound (e.g., this compound) dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, Paclitaxel, and KIFC1 protein.

-

Dispense the reaction mixture into the wells of the microtiter plate.

-

Add the test compound (this compound) at various concentrations to the wells. A DMSO control is run in parallel.

-

Initiate the reaction by adding a solution of ATP to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for ATP hydrolysis.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ system, which measures luminescence proportional to the ADP concentration.

-

Data is normalized to controls, and IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow for ATPase Activity Assay

The following diagram outlines the typical workflow for a high-throughput screening (HTS) campaign to identify KIFC1 inhibitors using the ATPase assay.

Caption: High-throughput screening workflow for the KIFC1 ATPase assay.

Cell-Based Centrosome Clustering Assay

This assay visually confirms the effect of a KIFC1 inhibitor on centrosome clustering in a relevant cellular context.

Materials:

-

Cancer cell line with known centrosome amplification (e.g., BT-549 breast cancer cells).

-

Standard cell culture medium and supplements.

-

Test compound (this compound).

-

Fixative (e.g., cold methanol).

-

Permeabilization buffer (e.g., PBS with Triton X-100).

-

Blocking solution (e.g., PBS with bovine serum albumin).

-

Primary antibodies against spindle and centrosome markers (e.g., anti-α-tubulin and anti-γ-tubulin).

-

Fluorescently labeled secondary antibodies.

-

Nuclear stain (e.g., DAPI).

-

Confocal microscope.

Procedure:

-

Seed the cancer cells onto coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

-

Fix the cells with cold methanol and then permeabilize them.

-

Block non-specific antibody binding sites.

-

Incubate the cells with primary antibodies to label microtubules and centrosomes.

-

Wash and then incubate with corresponding fluorescently labeled secondary antibodies and a nuclear stain.

-

Mount the coverslips onto microscope slides.

-

Image the mitotic cells using a confocal microscope.

-

Quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype (more than two spindle poles) at each concentration of the inhibitor.

Conclusion

This compound is a well-characterized inhibitor of KIFC1 that demonstrates a clear mechanism of action. By specifically targeting the KIFC1/microtubule complex and competitively inhibiting its ATPase activity, this compound effectively disrupts centrosome clustering in cancer cells with supernumerary centrosomes. This leads to the formation of multipolar spindles and subsequent cell death, providing a strong rationale for its further investigation as a targeted anti-cancer therapeutic. The experimental protocols detailed herein offer a robust framework for the continued study of this compound and the discovery of novel KIFC1 inhibitors.

References

- 1. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery and Mechanistic Study of a Small Molecule Inhibitor for Motor Protein KIFC1 [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell [agris.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Cellular Target of AZ82: A Technical Guide to the Inhibition of KIFC1

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ82 is a potent and selective small molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET. This protein plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and continue to proliferate. By targeting KIFC1, this compound induces multipolar spindle formation and subsequent apoptosis in cancer cells with centrosome amplification, while having minimal effect on healthy cells with a normal centrosome number. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and detailed protocols for key experimental assays used to characterize its activity.

Introduction

Cancer is characterized by uncontrolled cell division, often accompanied by genomic instability. A common feature of many cancer cells is the presence of more than two centrosomes, a condition known as centrosome amplification. To ensure bipolar spindle formation and successful mitosis, cancer cells utilize the minus-end directed motor protein KIFC1 to cluster these extra centrosomes. This makes KIFC1 a compelling therapeutic target for the selective elimination of cancer cells. This compound has emerged as a key tool compound for studying the role of KIFC1 and as a potential lead for the development of novel anticancer therapies.

The Cellular Target: KIFC1 (HSET)

KIFC1 is a member of the kinesin-14 family of microtubule motor proteins. Unlike most kinesins that move towards the plus-end of microtubules, KIFC1 is a C-terminal motor that moves towards the minus-end. Its primary function in cancer cells with amplified centrosomes is to bundle and focus microtubule minus-ends, thereby clustering multiple centrosomes into two functional spindle poles. This allows the cell to undergo a pseudo-bipolar mitosis and avoid cell death. In normal diploid cells, KIFC1 is not essential for mitosis, providing a therapeutic window for its inhibition.

Mechanism of Action of this compound

This compound is a selective inhibitor of KIFC1.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the KIFC1 motor domain and prevents the hydrolysis of ATP, which is essential for its motor activity.[2] This inhibition is also microtubule-noncompetitive. This compound specifically binds to the KIFC1/microtubule complex, rather than to KIFC1 or microtubules alone. By inhibiting the ATPase activity of KIFC1, this compound prevents the protein from generating the force required to cluster centrosomes. This leads to the de-clustering of amplified centrosomes, the formation of multipolar spindles during mitosis, and ultimately, apoptosis in cancer cells.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with its cellular target, KIFC1.

| Parameter | Value | Reference |

| Binding Affinity | ||

| Ki (ATP-competitive) | 43 nM | [2] |

| Inhibitory Potency | ||

| IC50 (MT-stimulated ATPase activity) | 300 nM | [1] |

| IC50 (mant-ATP binding) | 0.90 ± 0.09 μM | |

| IC50 (mant-ADP releasing) | 1.26 ± 0.51 μM |

Table 1: Biochemical Activity of this compound against KIFC1

| Cell Line | Assay | Endpoint | This compound Concentration | Observed Effect | Reference |

| BT-549 (breast cancer) | Immunofluorescence | Centrosome Declustering | 0.4 - 1.2 µM | Induction of multipolar spindles | |

| HeLa (cervical cancer) | Immunofluorescence | Spindle Phenotype Rescue | 400 nM | Reversal of Eg5 inhibitor-induced monopolar spindles | |

| PCa (prostate cancer) | Western Blot/qRT-PCR | KIFC1 Expression | Not specified | Suppression of KIFC1 transcription and translation | [1] |

| PCa (prostate cancer) | Cell Proliferation | Growth Inhibition | Not specified | Decreased rate of cancer cell growth and proliferation | [1] |

| PCa (prostate cancer) | Apoptosis Assay | Apoptosis Induction | Not specified | Increased expression of Bax and Cytochrome C | [1] |

Table 2: Cellular Effects of this compound

Experimental Protocols

Microtubule-Stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by KIFC1 in the presence of microtubules, and the inhibitory effect of this compound.

Materials:

-

Purified recombinant human KIFC1 protein

-

Paclitaxel-stabilized microtubules

-

Assay Buffer: 15 mM PIPES (pH 7.0), 1 mM MgCl₂, 0.02% Tween-20

-

ATP solution

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules (final concentration 6 µg/mL), and KIFC1 protein (final concentration 35 µg/mL).

-

Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.

-

Add the reaction mixture to the wells.

-

Initiate the reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Immunofluorescence Staining for Centrosome and Spindle Analysis

This protocol is for visualizing the effects of this compound on centrosome clustering and spindle formation in cancer cells.

Materials:

-

BT-549 breast cancer cells (or other suitable cell line with centrosome amplification)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound

-

Fixative: ice-cold methanol

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 3% BSA in PBS

-

Primary antibodies: mouse anti-α-tubulin, rabbit anti-γ-tubulin

-

Secondary antibodies: Alexa Fluor 488-conjugated anti-mouse IgG, Alexa Fluor 594-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed BT-549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 0.4, 0.8, 1.2 µM) for 24 hours.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies (anti-α-tubulin and anti-γ-tubulin diluted in Blocking Buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. α-tubulin will stain the microtubules (spindle), and γ-tubulin will mark the centrosomes.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., BT-549)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a desired period (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound and its target, KIFC1.

Figure 1: Signaling pathway of KIFC1 in normal and cancer cells, and the effect of this compound.

Figure 2: Experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the role of KIFC1 in cancer cell mitosis. Its selectivity for KIFC1 and its mechanism of inducing mitotic catastrophe in cells with amplified centrosomes highlight the potential of targeting this motor protein for cancer therapy. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of KIFC1 inhibition and to develop novel compounds with improved pharmacological properties.

References

The Binding Affinity of AZ82 to the KIFC1/Microtubule Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of AZ82, a small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET). The content herein is curated for professionals in biomedical research and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying biological processes and experimental workflows.

Executive Summary

KIFC1 is a minus-end-directed motor protein of the kinesin-14 family that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to evade mitotic catastrophe and proliferate. This makes KIFC1 a compelling target for anticancer therapies. This compound has been identified as a potent and specific inhibitor of KIFC1, demonstrating its effects by disrupting the formation of bipolar mitotic spindles in cancer cells with amplified centrosomes. This guide details the binding characteristics of this compound to the KIFC1/microtubule complex, providing a foundational understanding for further research and development of KIFC1-targeted therapies.

Quantitative Data Presentation

The inhibitory activity of this compound on the KIFC1/microtubule complex has been quantified through biochemical assays. The following tables summarize the key binding and inhibition parameters.

| Parameter | Value | Description |

| IC50 | 0.3 µM | The half maximal inhibitory concentration of this compound against the microtubule-stimulated ATPase activity of KIFC1. |

| Ki | 0.043 µM (43 nM) | The inhibition constant of this compound, indicating its binding affinity to the KIFC1/microtubule complex. |

| Mechanism of Inhibition | ATP-competitive | This compound competes with ATP for binding to the KIFC1 motor domain when it is in complex with microtubules. |

| Specificity | Binds to KIFC1/Microtubule Complex | This compound shows specific binding to the binary complex of KIFC1 and microtubules, with no significant binding to either KIFC1 or microtubules alone. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of this compound to the KIFC1/microtubule complex are provided below.

Microtubule-Stimulated KIFC1 ATPase Activity Assay

This assay is fundamental to determining the inhibitory potential of compounds like this compound on KIFC1's motor function, which is powered by ATP hydrolysis.

Objective: To measure the rate of ATP hydrolysis by KIFC1 in the presence of microtubules and to determine the IC50 value of this compound.

Materials:

-

Recombinant human KIFC1 motor domain

-

Paclitaxel-stabilized microtubules

-

ATP

-

Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 0.02% Tween-20)

-

ADP detection kit (e.g., ADP-Glo™)

-

This compound (or other test compounds) dissolved in DMSO

-

Microtiter plates (384-well format is common for high-throughput screening)

Procedure:

-

Reaction Setup: In each well of a microtiter plate, combine the assay buffer, paclitaxel-stabilized microtubules, and the KIFC1 protein.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiation of Reaction: Start the reaction by adding a final concentration of ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions. This typically involves a luminescence-based readout.

-

Data Analysis: Plot the percentage of KIFC1 activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Direct Binding Affinity Measurement (Hypothetical Protocol)

While specific direct binding data for this compound is not extensively published, techniques such as Biolayer Interferometry (BLI) or Isothermal Titration Calorimetry (ITC) would be employed to determine the dissociation constant (Kd).

Objective: To measure the real-time association and dissociation of this compound to the KIFC1/microtubule complex to determine the Kd.

Materials:

-

BLI instrument (e.g., Octet system)

-

Streptavidin (SA) biosensors

-

Biotinylated KIFC1

-

Paclitaxel-stabilized microtubules

-

This compound in varying concentrations

-

Assay buffer

Procedure:

-

Protein Immobilization: Biotinylated KIFC1 is immobilized onto the streptavidin biosensors.

-

Complex Formation: The KIFC1-loaded biosensors are then dipped into a solution containing paclitaxel-stabilized microtubules to form the KIFC1/microtubule complex on the sensor surface.

-

Baseline: A baseline is established by dipping the biosensors into the assay buffer.

-

Association: The biosensors are moved into wells containing different concentrations of this compound to measure the association phase.

-

Dissociation: The biosensors are then moved back into the assay buffer to measure the dissociation phase.

-

Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Objective: To measure the heat changes associated with the binding of this compound to the KIFC1/microtubule complex to determine the thermodynamic parameters of binding, including the Kd.

Materials:

-

Isothermal titration calorimeter

-

KIFC1/microtubule complex (in the sample cell)

-

This compound (in the injection syringe)

-

Assay buffer

Procedure:

-

Sample Preparation: The KIFC1/microtubule complex is prepared and placed in the ITC sample cell. This compound is dissolved in the same buffer and loaded into the injection syringe.

-

Titration: A series of small injections of this compound are made into the sample cell containing the KIFC1/microtubule complex.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of this compound to the KIFC1/microtubule complex. The binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizations

The following diagrams illustrate the key biological pathway and experimental workflow related to this compound and KIFC1.

Caption: KIFC1's role in cancer cell mitosis and the inhibitory effect of this compound.

Caption: Experimental workflow for the identification and characterization of this compound.

The Role of AZ82 in Inducing Mitotic Catastrophe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotic catastrophe is a critical oncosuppressive mechanism that prevents the proliferation of cells with mitotic errors. This technical guide provides an in-depth exploration of the role of AZ82, a potent and selective small molecule inhibitor of the kinesin motor protein KIFC1, in inducing mitotic catastrophe in cancer cells. By disrupting the essential function of KIFC1 in clustering supernumerary centrosomes, this compound triggers multipolar spindle formation, leading to mitotic failure and subsequent apoptotic cell death. This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Mitotic Catastrophe and the Role of KIFC1

Mitotic catastrophe is a form of cell death that results from aberrant mitosis. It is characterized by the formation of giant, multinucleated cells with condensed and fragmented chromatin. This process serves as a crucial barrier to the propagation of genomically unstable cells, which is a hallmark of cancer. A key player in ensuring proper mitotic progression, particularly in cancer cells with centrosome amplification, is the kinesin motor protein KIFC1 (also known as HSET).

KIFC1 is a minus-end directed motor protein that plays a vital role in clustering extra centrosomes into a bipolar spindle during mitosis. This clustering mechanism allows cancer cells with supernumerary centrosomes to undergo a seemingly normal bipolar cell division, thus avoiding the lethal consequences of multipolar mitosis. The expression of KIFC1 is often upregulated in various cancers, making it an attractive therapeutic target.

This compound: A Selective Inhibitor of KIFC1

This compound is a small molecule inhibitor that selectively targets the motor domain of KIFC1. Its mechanism of action is centered on the inhibition of the microtubule-stimulated ATPase activity of KIFC1, which is essential for its motor function. By inhibiting KIFC1, this compound prevents the clustering of amplified centrosomes, forcing the cell to enter mitosis with multiple spindle poles. This leads to improper chromosome segregation, mitotic catastrophe, and ultimately, apoptosis.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the biochemical and cellular activity of this compound.

Table 1: Biochemical Activity of this compound against KIFC1

| Parameter | Value | Reference |

| Ki | 43 nM | [1] |

| IC50 (MT-stimulated ATPase activity) | 300 nM | [2] |

| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | [1] |

| IC50 (mant-ADP release) | 1.26 ± 0.51 µM | [1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |

| BT-549 | Breast Cancer | Induces multipolar spindles | Not specified | Not specified | [1] |

| Prostate Cancer Cells | Prostate Cancer | Induces multipolar mitosis and apoptosis | 0.5 µM | Not specified | [3] |

| Melanoma Cells | Melanoma | 50% apoptosis rate | 5 µM | 24 hours | [4] |

| Melanoma Cells | Melanoma | G1 phase cell cycle arrest | Not specified | Not specified | [4] |

Signaling Pathways and Molecular Mechanisms

The induction of mitotic catastrophe by this compound involves a series of well-defined molecular events. The primary event is the inhibition of KIFC1, leading to centrosome declustering and the formation of multipolar spindles. This triggers the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest. Ultimately, the cell undergoes mitotic catastrophe and enters an apoptotic pathway. In prostate cancer cells, this has been shown to involve the upregulation of the pro-apoptotic protein Bax and the release of Cytochrome C from the mitochondria.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., PC3, DU145)

-

96-well plates

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Immunofluorescence for Centrosome and Spindle Analysis

Objective: To visualize the effect of this compound on centrosome clustering and spindle formation.

Materials:

-

Cancer cell lines (e.g., BT-549)

-

Glass coverslips in a 24-well plate

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibodies (e.g., anti-γ-tubulin for centrosomes, anti-α-tubulin for spindles)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for an appropriate duration (e.g., 24 hours).

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 1% BSA in PBST for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash with PBST and counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of cells with multipolar spindles.

Western Blotting for Apoptosis-Related Proteins

Objective: To quantify the expression of KIFC1, Bax, and Cytochrome C following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-KIFC1, anti-Bax, anti-Cytochrome C, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time and concentrations.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental and Logical Workflows

Conclusion

This compound represents a targeted therapeutic strategy that exploits a key vulnerability of many cancer cells: their reliance on KIFC1 to manage supernumerary centrosomes. By inducing multipolar mitosis and subsequent mitotic catastrophe, this compound effectively eliminates cancer cells that harbor this common form of genomic instability. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical application of KIFC1 inhibitors like this compound in cancer therapy. Further research focusing on in vivo efficacy and the identification of predictive biomarkers will be crucial for the clinical translation of this promising therapeutic approach.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KIFC1 inhibitor blocks melanoma cell proliferation | BioWorld [bioworld.com]

Investigating AZ82: A Technical Guide to its Effects on Centrosome Clustering

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of AZ82, a potent and selective inhibitor of the kinesin motor protein KIFC1 (also known as HSET), on centrosome clustering in cancer cells. Centrosome amplification is a common feature of many human cancers, and the ability of cancer cells to cluster these extra centrosomes is a key survival mechanism. This compound disrupts this process, leading to mitotic catastrophe and targeted cell death in tumors with supernumerary centrosomes. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound and Centrosome Clustering

Centrosome amplification, the presence of more than two centrosomes, is a hallmark of genomic instability in many cancers.[1][2] To avoid the fatal consequences of multipolar spindle formation during mitosis, cancer cells have evolved a mechanism to cluster these supernumerary centrosomes into two functional spindle poles, a process critically dependent on the minus-end-directed kinesin motor protein KIFC1.[1][2][3] KIFC1, also known as HSET, is essential for bundling extra centrosomes, but it is largely dispensable for normal bipolar spindle formation in healthy cells. This selective dependency makes KIFC1 an attractive therapeutic target for cancer.

This compound is a small molecule inhibitor that selectively targets KIFC1.[1][2][3] It binds specifically to the KIFC1/microtubule complex, inhibiting its ATPase activity in an ATP-competitive manner.[1][2][3] This inhibition disrupts the centrosome clustering machinery, forcing cancer cells with amplified centrosomes into multipolar mitosis, which ultimately triggers apoptosis.[4][5]

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on KIFC1 inhibition, centrosome declustering, and cell viability in relevant cancer cell lines.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Reference |

| Ki for KIFC1 | 43 nM | [3] |

| IC50 for MT-stimulated KIFC1 ATPase activity | 300 nM | [6] |

| IC50 for mant-ATP binding | 0.90 ± 0.09 μM | [3][6] |

| IC50 for mant-ADP release | 1.26 ± 0.51 μM | [3][6] |

Table 2: Cellular Effects of this compound on Centrosome Clustering and Spindle Formation

| Cell Line | Treatment | Effect | Reference |

| BT-549 (Breast Cancer) | This compound | Induces multipolar spindles | [3][6] |

| Prostate Cancer Cells | This compound | Causes centrosome declustering and multipolar mitosis | [4][5] |

Table 3: Effect of this compound on Cancer Cell Viability

| Cell Line | Parameter | Value | Reference |

| Prostate Cancer Cells | Growth and Proliferation | Decreased | [4][5] |

| BT-549 (Breast Cancer) | Cytotoxicity | Non-specific cytotoxic effects observed at >4 μM | [7] |

Note: While a decrease in cell viability is reported, specific IC50 values for cytotoxicity in various cancer cell lines treated with this compound are not consistently provided in the available literature.

Signaling Pathway of KIFC1-Mediated Centrosome Clustering and its Inhibition by this compound

The following diagram illustrates the signaling pathway involved in KIFC1-mediated centrosome clustering and the mechanism of its inhibition by this compound. KIFC1's activity is regulated by various post-translational modifications and protein-protein interactions.

Caption: KIFC1-mediated centrosome clustering pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on centrosome clustering and cancer cell viability.

Cell Culture

-

Cell Lines:

-

BT-549 (human breast carcinoma): Known to have centrosome amplification.

-

PC-3, LNCaP (human prostate cancer): Often exhibit centrosome abnormalities.

-

HeLa (human cervical cancer): Typically has a normal centrosome number and can be used as a control.

-

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Immunofluorescence Staining for Centrosomes and Spindles

This protocol is used to visualize centrosomes and mitotic spindles to assess the effects of this compound on centrosome clustering.

Materials:

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies:

-

Mouse anti-α-tubulin (for microtubules/spindles)

-

Rabbit anti-γ-tubulin or anti-pericentrin (for centrosomes)

-

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-rabbit)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or DMSO (vehicle control) for the appropriate duration (e.g., 24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

Workflow Diagram for Immunofluorescence Staining:

Caption: Workflow for immunofluorescence staining of centrosomes and spindles.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface (a marker of early apoptosis) and the loss of membrane integrity (a marker of late apoptosis/necrosis).

Materials:

-

6-well plates

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound or DMSO for the appropriate duration.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Logical Relationship for Apoptosis Analysis:

Caption: Logical flow of apoptosis detection using Annexin V/PI staining.

Conclusion

This compound represents a promising therapeutic agent for the targeted treatment of cancers with centrosome amplification. By selectively inhibiting the KIFC1 motor protein, this compound effectively disrupts centrosome clustering, leading to multipolar mitosis and subsequent apoptosis in cancer cells, while sparing normal, healthy cells. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other KIFC1 inhibitors. Further studies are warranted to obtain more detailed quantitative data on the dose-dependent effects of this compound in a wider range of cancer cell lines and to fully elucidate the intricate signaling network governing KIFC1 function.

References

- 1. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell [agris.fao.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

The Selective KIFC1 Inhibitor AZ82: A Technical Guide to its Application in Inducing Multipolar Spindle Formation in BT-549 Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor AZ82 and its specific application in inducing multipolar spindle formation in the BT-549 human breast cancer cell line. This compound is a selective inhibitor of the kinesin-like protein KIFC1 (also known as HSET), a motor protein crucial for the clustering of supernumerary centrosomes in cancer cells. By inhibiting KIFC1, this compound disrupts the formation of bipolar mitotic spindles in cancer cells with centrosome amplification, such as BT-549, leading to multipolar spindle formation, mitotic catastrophe, and subsequent cell death. This guide details the mechanism of action of this compound, provides quantitative data on its inhibitory activity, and offers comprehensive experimental protocols for its use in cell-based assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in cancer research and drug development.

Introduction to this compound and Multipolar Spindle Formation

Cancer is characterized by uncontrolled cell division, often accompanied by genomic instability. A common feature of many cancer cells is the presence of more than two centrosomes, a condition known as centrosome amplification. To avoid the lethal consequences of multipolar cell division, cancer cells have evolved mechanisms to cluster these extra centrosomes into two functional poles, enabling a pseudo-bipolar mitosis.[1][2] The kinesin-14 family protein, KIFC1, plays a pivotal role in this centrosome clustering process.[3][4]

This compound is a potent and selective small molecule inhibitor of KIFC1.[4][5] It specifically targets the KIFC1/microtubule complex, inhibiting its ATPase activity in an ATP-competitive manner.[4] This inhibition prevents the declustering of amplified centrosomes, resulting in the formation of multipolar spindles during mitosis.[3][4] The BT-549 breast cancer cell line, which is known to possess amplified centrosomes, serves as an excellent model system to study the effects of this compound.[6] In contrast, cancer cells with a normal centrosome number, such as HeLa cells, are largely unaffected by this compound treatment, highlighting its potential as a selective anti-cancer therapeutic.[4]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound's inhibitory activity against KIFC1.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MT-stimulated ATPase activity) | 300 nM | Biochemical Assay | [5][7] |

| Ki (ATP-competitive) | 43 nM | Biochemical Assay | [5][7] |

| IC50 (mant-ATP binding) | 0.90 ± 0.09 μM | Biochemical Assay | [4] |

| IC50 (mant-ADP releasing) | 1.26 ± 0.51 μM | Biochemical Assay | [4] |

| IC50 (Cell Viability - BT-549) | 20-33 µM (for a similar KIFC1 inhibitor, SR31527) | BT-549 Cells | [2] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of the KIFC1 motor protein, which is essential for centrosome clustering in cancer cells with supernumerary centrosomes. The following diagram illustrates this pathway.

References

- 1. promega.com [promega.com]

- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KIFC1 Inhibitor, this compound | 1449578-65-7 [sigmaaldrich.com]

- 6. embopress.org [embopress.org]

- 7. This compound - MedChem Express [bioscience.co.uk]

AZ82: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ82 is a potent and selective small molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET.[1][2][3] This protein plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate.[4] By inhibiting KIFC1, this compound induces multipolar spindle formation and subsequent apoptosis in cancer cells with centrosome amplification, making it a promising candidate for targeted cancer therapy.[1] This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound, including detailed experimental methodologies and a visualization of its target signaling pathway.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name 5-methyl-N-(1-oxo-1-(pyrrolidin-3-ylamino)-3-(6-(3-(trifluoromethoxy)phenyl)pyridin-3-yl)propan-2-yl)-4-propylthiophene-2-carboxamide, is a complex heterocyclic molecule. Its structure is characterized by a central substituted pyridine ring linked to a thiophene carboxamide moiety and a pyrrolidine-containing side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H31F3N4O3S | [2][5] |

| Molecular Weight | 560.63 g/mol | [2][5] |

| CAS Number | 1449578-65-7 | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% (by HPLC) | [6] |

| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL | [5] |

Biological Activity and Mechanism of Action

This compound is a highly selective, ATP-competitive inhibitor of the microtubule-stimulated ATPase activity of KIFC1.[4] It binds specifically to the KIFC1/microtubule complex, but not to KIFC1 or microtubules alone.[1][2] This inhibition prevents KIFC1 from performing its function in bundling extra centrosomes during mitosis in cancer cells.

Quantitative Biological Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| Ki | 43 nM | ATP-competitive inhibition of KIFC1 | [1][2] |

| IC50 (KIFC1) | 300 nM | Microtubule-stimulated ATPase activity | [2][5] |

| IC50 (mant-ATP binding) | 0.90 ± 0.09 μM | KIFC1/microtubule complex | [1][2] |

| IC50 (mant-ADP release) | 1.26 ± 0.51 μM | KIFC1/microtubule complex | [1][2] |

Cellular Effects

The primary cellular effect of this compound is the induction of centrosome declustering in cancer cells with amplified centrosomes, such as the BT-549 breast cancer cell line.[1] This leads to the formation of multipolar spindles during mitosis, triggering mitotic catastrophe and apoptosis. Notably, this compound does not significantly affect cells with a normal centrosome number, highlighting its potential for selective cancer therapy.[1]

Signaling Pathway and Experimental Workflows

KIFC1-Mediated Centrosome Clustering Pathway

The following diagram illustrates the role of KIFC1 in cancer cells with supernumerary centrosomes and the mechanism of inhibition by this compound.

Caption: this compound inhibits KIFC1, preventing centrosome clustering and leading to mitotic catastrophe.

Experimental Workflow: Characterization of a KIFC1 Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a KIFC1 inhibitor like this compound.

References

AZ82: A Comprehensive Technical Guide for the Study of Kinesin-14 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AZ82, a potent and selective inhibitor of the kinesin-14 family motor protein KIFC1 (also known as HSET). This document details the mechanism of action, quantitative biochemical and cellular data, and explicit experimental protocols for the utilization of this compound in research and drug development settings.

Introduction to this compound and the Kinesin-14 Family

The kinesin-14 family of proteins, characterized by their C-terminal motor domain, are crucial players in mitosis. A key member of this family, KIFC1, is a non-essential motor protein that moves towards the minus-end of microtubules. In many cancer cells, an abnormal amplification of centrosomes occurs. To avoid mitotic catastrophe and ensure survival, these cancer cells rely on KIFC1 to cluster these extra centrosomes into a bipolar spindle. Normal diploid cells, however, do not depend on KIFC1 for successful mitosis. This differential requirement makes KIFC1 an attractive therapeutic target for cancer.

This compound has emerged as a valuable chemical probe for studying KIFC1 function and as a potential lead compound for the development of novel cancer therapeutics. It exhibits high selectivity for KIFC1 and has been shown to induce mitotic defects specifically in cancer cells with centrosome amplification.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and cellular effects.

Table 1: Biochemical Inhibition Data for this compound

| Parameter | Value | Target Protein | Assay Condition | Reference |

| Ki | 43 nM | KIFC1 | MT-stimulated ATPase activity | [1] |

| IC50 | 300 nM | KIFC1 | MT-stimulated ATPase activity | [1] |

| Kd | 690 nM | MT/KIFC1 complex | Not specified | [1] |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Phenotype | Reference |

| IC50 (mant-ATP binding) | 0.90 ± 0.09 μM | BT-549 | Inhibition of nucleotide binding | |

| IC50 (mant-ADP releasing) | 1.26 ± 0.51 μM | BT-549 | Inhibition of nucleotide release | |

| Effective Concentration | 0.4 - 1.2 μM | BT-549 | Multipolar spindle formation | [1] |

| Off-target cytotoxicity | > 4 μM | Not specified | General cytotoxicity | [1] |

Mechanism of Action and Cellular Effects

This compound functions as an ATP-competitive and microtubule-noncompetitive inhibitor of KIFC1.[2] It specifically binds to the KIFC1/microtubule binary complex, rather than to KIFC1 or microtubules alone.[1] This binding prevents the release of ADP from the motor domain, effectively stalling the kinesin's mechanochemical cycle.

The primary cellular effect of this compound is the induction of multipolar spindles in cancer cells with amplified centrosomes, such as the BT-549 breast cancer cell line.[1] By inhibiting KIFC1's ability to cluster extra centrosomes, this compound leads to mitotic spindle defects, which can ultimately trigger apoptosis (programmed cell death) in these cancer cells.[3] Notably, this compound does not induce this phenotype in cells with a normal number of centrosomes, highlighting its potential for selective cancer therapy.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

KIFC1 Motor Protein Purification

A protocol for purifying a large amount of active KIFC1 protein from E. coli is essential for biochemical assays.[4]

Materials:

-

Lysis Buffer: 75 mM Tris-HCl pH 8.0, 300 mM NaCl, 5% glycerol, 20 mM imidazole, 0.1% Triton X-100, 0.5 mM TCEP, protease inhibitor cocktail, 1μg/ml Benzonase nuclease.[4]

-

Washing Buffer: 20 mM Tris-HCl pH 7.5, 300 mM NaCl, 5% glycerol, 20 mM imidazole, 0.5 mM TCEP.[4]

-

Elution Buffer: 20 mM Tris-HCl pH 7.5, 300 mM NaCl, 5% glycerol, 400 mM imidazole, 0.5 mM TCEP.[4]

-

Ni-NTA affinity column

-

Gel-filtration column (e.g., Superdex 200)

Protocol:

-

Expression: Transform E. coli with a suitable KIFC1 expression plasmid and induce protein expression.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells.[4]

-

Clarification: Centrifuge the lysate to remove cell debris.[4]

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with washing buffer to remove non-specifically bound proteins.[4]

-

Elution: Elute the bound KIFC1 protein using a linear gradient of imidazole.[4]

-

Analysis: Analyze the eluted fractions by SDS-PAGE to identify fractions containing KIFC1.[4]

-

Gel Filtration: Pool the KIFC1-containing fractions and further purify them using a gel-filtration column.[4]

-

Final Product: Pool and concentrate the highly pure KIFC1 fractions.[4]

Microtubule-Stimulated ATPase Activity Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the ATPase activity of KIFC1.

Materials:

-

Purified KIFC1 protein

-

Polymerized microtubules

-

Paclitaxel

-

ATP

-

This compound (or other inhibitors)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 0.02% Tween-20)

Protocol:

-

Prepare Kinase Reaction: In a multiwell plate, combine the assay buffer, microtubules, paclitaxel, KIFC1 protein, and varying concentrations of this compound.

-

Initiate Reaction: Add ATP to initiate the ATPase reaction.

-

Incubate: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific time.

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the ATPase reaction and consume any remaining ATP. Incubate as per the manufacturer's instructions.

-

Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

-

Measure Luminescence: Read the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced, and thus to the ATPase activity of KIFC1.

Multipolar Spindle Formation Assay in BT-549 Cells

This assay is used to visualize the effect of this compound on spindle formation in cancer cells with amplified centrosomes.

Materials:

-

BT-549 breast cancer cells

-

Cell culture medium and supplements

-

This compound

-

Fixative (e.g., cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies:

-

Anti-α-tubulin (for microtubules)

-

Anti-γ-tubulin (for centrosomes)

-

-

Fluorescently labeled secondary antibodies

-

DNA stain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Culture: Seed BT-549 cells onto coverslips in a multiwell plate and allow them to adhere.

-

Treatment: Treat the cells with a range of concentrations of this compound for a predetermined duration (e.g., 24-48 hours).

-

Fixation: Fix the cells to preserve their cellular structures.

-

Immunofluorescence Staining:

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific binding sites.

-

Incubate with primary antibodies against α-tubulin and γ-tublin.

-

Incubate with appropriate fluorescently labeled secondary antibodies.

-

Stain the DNA.

-

-

Imaging: Mount the coverslips and acquire images using a confocal microscope.

-

Analysis: Quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype at each this compound concentration.

Conclusion

This compound is a powerful tool for investigating the role of the kinesin-14 protein KIFC1 in both normal and pathological cellular processes. Its selectivity for KIFC1 and its ability to induce a specific phenotype in cancer cells with amplified centrosomes make it a valuable asset for cancer research and drug development. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in the scientific community.

References

Preclinical Profile of AZ82: A KIFC1 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZ82 is a selective, ATP-competitive small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET). Preclinical research has identified KIFC1 as a compelling therapeutic target in oncology. KIFC1 plays a critical role in the survival of cancer cells with centrosome amplification, a common feature in various malignancies. By bundling supernumerary centrosomes, KIFC1 enables these cells to avoid mitotic catastrophe and proliferate. This compound disrupts this process, leading to centrosome declustering, the formation of multipolar spindles, and subsequent apoptotic cell death in cancer cells with this specific vulnerability. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, biochemical and cellular activity, and initial in vivo efficacy, to support further research and development.

Mechanism of Action: Targeting Mitotic Fidelity in Cancer

Cancer cells with amplified centrosomes rely on the motor protein KIFC1 to cluster these extra centrosomes into a bipolar spindle during mitosis, thereby evading cell death.[1][2] this compound selectively inhibits the microtubule-stimulated ATPase activity of KIFC1, leading to the de-clustering of amplified centrosomes.[1][2] This interference results in the formation of multipolar spindles during mitosis, a catastrophic event that triggers apoptosis and selectively eliminates these cancer cells.[1][2][3] Notably, the function of KIFC1 is not essential for normal diploid cell division, suggesting a potentially wide therapeutic window for KIFC1 inhibitors like this compound.

Signaling Pathway and Molecular Interaction

The mechanism of this compound's therapeutic action is rooted in the disruption of the mitotic machinery in cancer cells with amplified centrosomes. The following diagram illustrates the signaling pathway and the intervention point of this compound.

Quantitative Data

The preclinical activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description | Reference |

| Ki | 43 nM | Inhibition constant against MT-stimulated KIFC1 enzymatic activity. | [1][4] |

| IC50 | 300 nM | Half-maximal inhibitory concentration against MT-stimulated KIFC1 ATPase activity. | [5][6] |

| IC50 (mant-ATP binding) | 0.90 ± 0.09 μM | Half-maximal inhibitory concentration for the binding of mant-ATP to the KIFC1/MT complex. | [4] |

| IC50 (mant-ADP release) | 1.26 ± 0.51 μM | Half-maximal inhibitory concentration for the release of mant-ADP from the KIFC1/MT complex. | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| BT-549 | Breast Cancer | Induces multipolar spindles and centrosome declustering. | Not specified | [1][2][4] |

| HeLa | Cervical Cancer | Does not induce multipolar spindles (normal centrosome number). | Not specified | [4] |

| Prostate Cancer Cells | Prostate Cancer | Suppresses KIFC1 expression, induces multipolar mitosis, and apoptosis. | Not specified | [3][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols employed in the study of this compound.

KIFC1 ATPase Activity Assay

This assay measures the enzymatic activity of KIFC1 and its inhibition by this compound.

Protocol:

-

Reaction Setup: In a 96-well plate, combine purified KIFC1 protein and paclitaxel-stabilized microtubules in an assay buffer (e.g., 20 mM PIPES pH 6.8, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 10 µM paclitaxel).

-

Compound Addition: Add serial dilutions of this compound in DMSO to the reaction wells. Include a DMSO-only control.

-

Reaction Initiation: Initiate the ATPase reaction by adding a final concentration of ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection: Measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega).

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence Staining for Spindle Analysis

This method is used to visualize the mitotic spindles and centrosomes in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., BT-549) on coverslips and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Blocking and Antibody Staining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate the cells with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes). Following washes, incubate with corresponding fluorescently labeled secondary antibodies.

-

DNA Staining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.

-

Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of mitotic cells with bipolar and multipolar spindles.

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on cancer cell growth.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a determined density.

-

Compound Treatment: After cell attachment, add serial dilutions of this compound.

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

-

Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or by using a colorimetric assay like the MTT or SRB assay.

-

Data Analysis: Normalize the results to DMSO-treated control cells and calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Preclinical Studies

Recent studies have begun to explore the in vivo efficacy of this compound in preclinical cancer models.

Soft Tissue Sarcoma Patient-Derived Xenograft (PDX) Model

In a study on soft tissue sarcoma (STS), this compound was evaluated in two patient-derived xenograft models.[8]

-

Treatment Regimen: Mice bearing STS PDX tumors were treated with this compound at a dose of 50 mg/kg every three days.[8]

-

Efficacy: This treatment regimen led to impaired tumor engraftment and inhibited the expansion of STS in vivo.[8]

-

Tolerability: No noticeable toxicity or effects on the body weight of the mice were observed during the treatment period.[8]

These initial in vivo findings are promising and suggest that this compound can effectively inhibit tumor growth at well-tolerated doses. Further in vivo studies in other cancer models are warranted to expand on these results.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a targeted therapeutic for cancers characterized by centrosome amplification. Its selective mechanism of action, potent biochemical and cellular activity, and initial in vivo efficacy highlight its potential to address unmet needs in oncology.

Future research should focus on:

-

Expanding the evaluation of this compound in a broader range of cancer cell lines and patient-derived models to identify the most responsive cancer types.

-

Conducting comprehensive in vivo studies to establish optimal dosing schedules, further evaluate safety and tolerability, and explore combination strategies with other anti-cancer agents.

-

Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

The continued investigation of this compound and other KIFC1 inhibitors holds significant promise for the development of novel, targeted therapies for a subset of difficult-to-treat cancers.

References

- 1. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell [agris.fao.org]

- 8. Targeting KIFC1 Promotes Senescence in Soft Tissue Sarcoma via FXR1‐Dependent Regulation of MAD2L1 mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity of AZ82 for KIFC1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of AZ82, a potent small-molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET. KIFC1 is a crucial protein for the survival of cancer cells with amplified centrosomes, making it an attractive therapeutic target. This compound has been identified as a selective inhibitor of KIFC1, and this guide provides a comprehensive overview of its binding characteristics, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Analysis of this compound Interaction with KIFC1

This compound demonstrates high-affinity binding and potent inhibition of KIFC1's enzymatic activity. The following tables summarize the key quantitative data reported in the literature.

Table 1: Binding Affinity and Inhibitory Potency of this compound for KIFC1

| Parameter | Value | Description |

| Ki | 43 nM | Inhibition constant, indicating the high affinity of this compound for the KIFC1/microtubule complex.[1][2][3][4] |

| IC50 (ATPase) | 300 nM | Half-maximal inhibitory concentration for the microtubule-stimulated ATPase activity of KIFC1.[4] |

| Kd (MT/KIFC1) | 690 nM | Dissociation constant for the binding of this compound to the microtubule/KIFC1 binary complex.[4] |

| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | Half-maximal inhibitory concentration for the binding of a fluorescent ATP analog (mant-ATP).[3] |

| IC50 (mant-ADP release) | 1.26 ± 0.51 µM | Half-maximal inhibitory concentration for the release of a fluorescent ADP analog (mant-ADP).[3] |

Table 2: Selectivity Profile of this compound

| Target | Activity/Selectivity | Notes |